Amoxicillin trihydrate is a semisynthetic antibiotic that belongs to the penicillin class, specifically categorized as an amino penicillin. It is widely used to treat various bacterial infections due to its broad-spectrum bactericidal activity against both gram-positive and gram-negative bacteria. The compound is chemically identified as D(-)-α-amino-p-hydroxybenzyl penicillin trihydrate and is effective in treating infections such as otitis media, streptococcal pharyngitis, pneumonia, skin infections, and urinary tract infections .
Amoxicillin was first introduced in the 1970s and has since become one of the most commonly prescribed antibiotics globally. It is derived from natural penicillin but has been modified to enhance its effectiveness against a broader range of bacteria while improving its stability in acidic environments, allowing for oral administration without food restrictions .
Amoxicillin trihydrate is classified under several categories:
The synthesis of amoxicillin trihydrate involves several key steps:
The synthetic pathway can be summarized as follows:
Amoxicillin trihydrate has a molecular formula of C₁₆H₁₉N₃O₅S and a molar mass of approximately 365.40 g/mol. Its structure consists of a β-lactam ring fused with a thiazolidine ring and an amino group at position 4, which contributes to its antibacterial properties.
Amoxicillin undergoes several important chemical reactions:
The stability of amoxicillin in various pH levels influences its efficacy and shelf-life. The compound is stable in neutral to slightly alkaline conditions but degrades rapidly in highly acidic environments.
Amoxicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan layers essential for maintaining cell wall integrity.
In vitro studies indicate that amoxicillin is effective against a range of bacteria including Streptococcus pneumoniae, Escherichia coli, and Staphylococcus aureus (non-resistant strains) .
Amoxicillin trihydrate has a wide range of applications in clinical settings:
Amoxicillin trihydrate belongs to the aminopenicillin class, characterized by an amino group (-NH₂) adjacent to the carbonyl moiety in its side chain. This structural feature enhances its spectrum against Gram-negative bacteria compared to natural penicillins. The core biosynthetic pathway initiates with 6-aminopenicillanic acid (6-APA), a β-lactam nucleus obtained via deacylation of penicillin G or V using penicillin acylase enzymes [5] [9]. The subsequent acylation step involves coupling 6-APA with D-(-)-p-hydroxyphenylglycine (D-HPG). This reaction is thermodynamically unfavorable in aqueous solutions due to competing hydrolysis, necessitating precise control of reaction equilibria [4] [5].
Microbial sources of penicillin acylase vary significantly in substrate specificity and catalytic efficiency. Kluyvera citrophila and Escherichia coli produce intracellular acylases with broad specificity suitable for amoxicillin synthesis, while Pseudomonas melanogenum yields enzymes selective for α-amino acyl precursors like D-HPG [9]. Genetic engineering has enabled the overexpression of these enzymes in industrial strains, improving volumetric productivity. Key challenges include suppressing β-lactamase co-expression (which degrades the β-lactam ring) and optimizing intracellular enzyme extraction. Alkaline pretreatment or mutagenesis eliminates β-lactamase activity during cell harvesting [9].
Table 1: Microbial Sources of Penicillin Acylase for 6-APA Production
| Microorganism | Enzyme Localization | Specificity | Optimal pH |
|---|---|---|---|
| Escherichia coli | Periplasmic | Penicillin G | 7.5–8.0 |
| Kluyvera citrophila | Intracellular | Broad (G/V-type penicillins) | 7.0–8.0 |
| Pseudomonas melanogenum | Extracellular | α-Amino acyl precursors (e.g., D-HPG) | 8.0–8.5 |
Kinetically controlled enzymatic synthesis addresses thermodynamic limitations by employing activated esters of D-HPG (e.g., methyl or ethyl esters) as acyl donors. Penicillin acylase forms an acyl-enzyme intermediate that undergoes nucleophilic attack by 6-APA, yielding amoxicillin. Competing hydrolysis of the ester donor and the product reduces yields, governed by the synthesis-to-hydrolysis (S/H) ratio and the specificity constant (α) [5] [7]. Optimization strategies focus on:
Immobilized penicillin acylase enables enzyme reuse; carriers like glyoxyl-agarose retain >90% activity after nine catalytic cycles in ethylene glycol/buffer systems [4]. One-pot cascade processes integrate 6-APA liberation from penicillin G with immediate amoxicillin synthesis, eliminating intermediate isolation steps and reducing costs by 15–20% [4] [5].
Table 2: Enzymatic Synthesis Optimization Parameters
| Strategy | Condition | Yield Increase | Mechanism |
|---|---|---|---|
| Ethylene Glycol (60%) | 25°C, pH 6.0, 10 hours | 55.2% vs. 30% (aqueous) | Reduced water activity |
| Frozen Media | –20°C, 24 hours | 2–3× higher | Ice lattice restricts hydrolysis |
| F24A Mutant | pH 7.0, 25°C | 20% higher S/H | Expanded active site |
| One-Pot Cascade | 50 IU/mL acylase, 25°C | 50–55% | Integrated hydrolysis and condensation |
Amoxicillin trihydrate crystallization demands precise control over solvent composition, temperature, and supersaturation to ensure stoichiometric water incorporation (three water molecules per amoxicillin unit). The trihydrate form exhibits superior stability and bioavailability compared to anhydrous or solvated polymorphs. Industrial processes employ antisolvent crystallization: amoxicillin sodium dissolved in aqueous solution is precipitated by adding water-miscible organic solvents under agitation [10].
Post-crystallization, crystals are washed with cold ethanol/water (85:15 v/v) to remove residual sodium ions and organic solvents, followed by vacuum drying at 40°C to prevent dehydration [10].
Recrystallization at defined pH ranges eliminates impurities originating from synthesis (e.g., dimeric amoxicillin or unreacted D-HPG). Amoxicillin’s solubility profile is pH-dependent: minimal solubility occurs at its isoelectric point (pI ≈ 4.5), while solubilities exceed 50 mg/mL at pH <2.5 or >7.0. Industrial purification leverages this by:
Table 3: pH-Dependent Solubility and Impurity Removal
| pH | Amoxicillin Solubility (mg/mL) | Key Impurities Removed | Process Step |
|---|---|---|---|
| 2.0 | >50 | D-HPG esters, hydrolyzed polymers | Dissolution |
| 4.5 | 2–3 | Dimeric amoxicillin, cellular debris | Impurity filtration |
| 6.5 | 5–7 | Residual sodium ions | Crystallization endpoint |
Reverse-phase HPLC profiling post-recrystallization quantifies impurities:
Sterile filtration (0.22 μm membranes) precedes crystallization to eliminate microbial contaminants, ensuring compliance with pharmacopeial standards [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6